3-Hydroxy-4-(trifluoromethyl)benzamide
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Overview
Description
3-Hydroxy-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure, which includes a hydroxyl group (-OH) at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group onto a benzamide precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-(trifluoromethyl)benzamide.
Reduction: Formation of 3-hydroxy-4-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and amide groups may also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-Hydroxy-3-(trifluoromethyl)benzamide
- 3-Hydroxy-4-(difluoromethyl)benzamide
- 3-Hydroxy-4-(trifluoromethyl)benzoic acid
Comparison: 3-Hydroxy-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the benzamide ring. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, the trifluoromethyl group at the fourth position enhances the compound’s stability and lipophilicity, making it more effective in certain applications .
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(12)14)3-6(5)13/h1-3,13H,(H2,12,14) |
InChI Key |
VMIFNAHHWXHSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)C(F)(F)F |
Origin of Product |
United States |
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